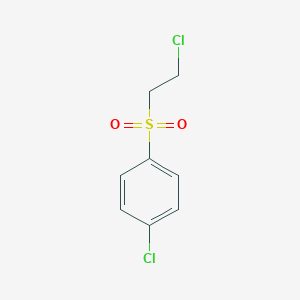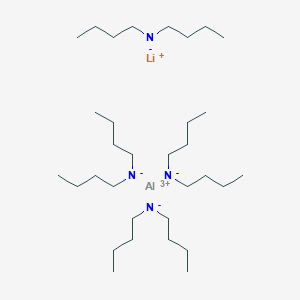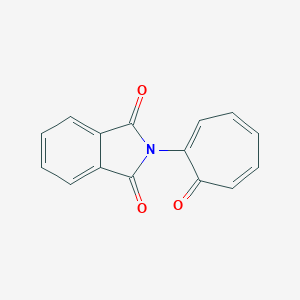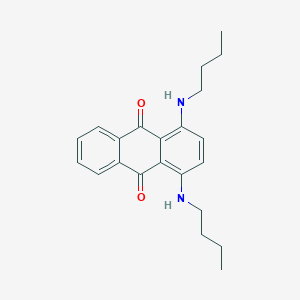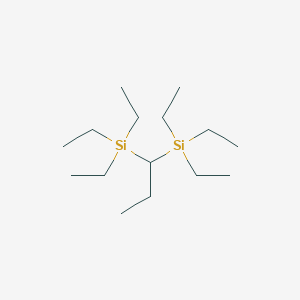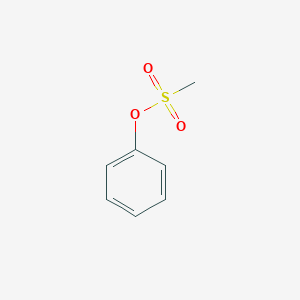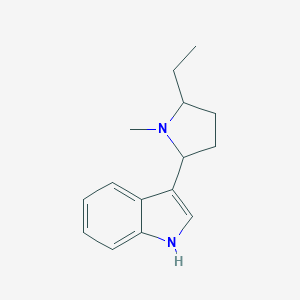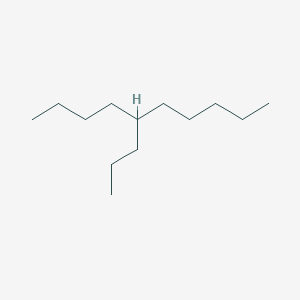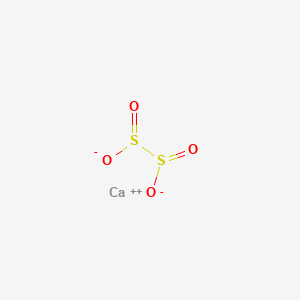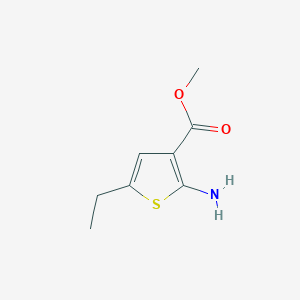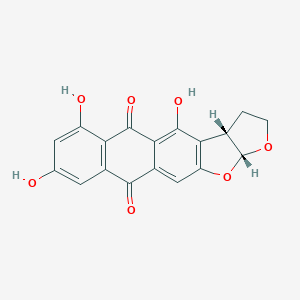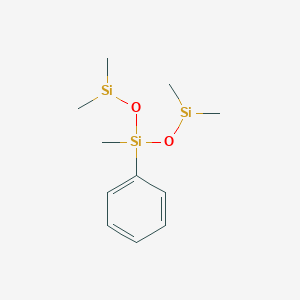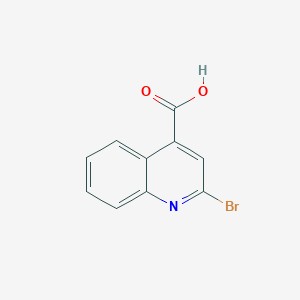
2-Bromoquinoline-4-carboxylic acid
Overview
Description
2-Bromoquinoline-4-carboxylic acid is an organic compound with the molecular formula C10H6BrNO2 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 2-Bromoquinoline-4-carboxylic acid, has been reported in the literature. Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . A new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .Molecular Structure Analysis
The molecular structure of 2-Bromoquinoline-4-carboxylic acid can be analyzed using various spectroscopic techniques such as UV-Vis, FT-IR, and NMR .Chemical Reactions Analysis
Carboxylic acids, including 2-Bromoquinoline-4-carboxylic acid, can undergo a variety of reactions. They can react with a C═N double bond of DCC, followed by nucleophilic acyl substitution by amine . They can also react with sodium bicarbonate to form a carboxylate salt .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxylic acids, including 2-Bromoquinoline-4-carboxylic acid, can be analyzed. Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Role in Medicinal Chemistry
Quinoline, the core structure of 2-Bromoquinoline-4-carboxylic acid, plays a major role in the field of medicinal chemistry . It’s an essential scaffold for leads in drug discovery . The compound’s potential for industrial and medicinal applications makes it a significant segment of both natural and synthetic compounds .
Synthesis of Biologically Active Compounds
Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . The synthesis protocols of quinoline scaffold have been widely reported in the literature . These protocols are useful for the construction and functionalization of this compound .
Antiviral Activity
2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives, which include 2-Bromoquinoline-4-carboxylic acid, have been studied for their antiviral activity . They have shown high activity against orthopoxviruses on Vero and MK-2 cell cultures .
Antibacterial Activity
Compounds with antibacterial properties have been found among 2-mono- and 2,6-disubstituted quinoline-4-carboxylic acids and their derivatives . This suggests that 2-Bromoquinoline-4-carboxylic acid could potentially be used in the development of new antibacterial drugs .
Antifungal Properties
Similar to its antibacterial activity, 2-Bromoquinoline-4-carboxylic acid and its derivatives have also shown antifungal properties . This further expands its potential applications in the medical field .
Potential for Industrial Applications
Quinoline, the core structure of 2-Bromoquinoline-4-carboxylic acid, has potential for industrial applications . Its characteristic double-ring structure containing a benzene ring fused with a pyridine moiety makes it an essential segment of both natural and synthetic compounds .
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 2-Bromoquinoline-4-carboxylic acid, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
2-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHABDKNXNXNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574000 | |
| Record name | 2-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinoline-4-carboxylic acid | |
CAS RN |
15733-87-6 | |
| Record name | 2-Bromo-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




